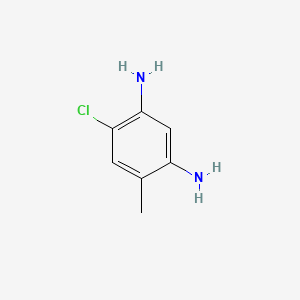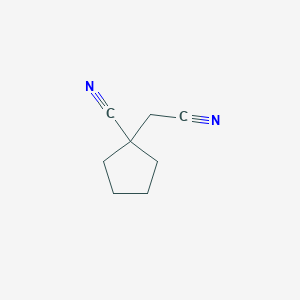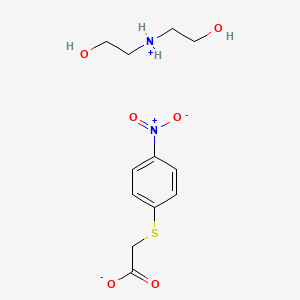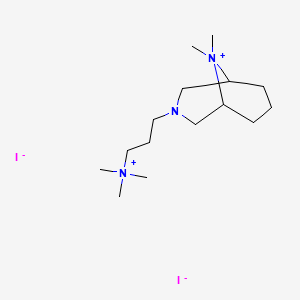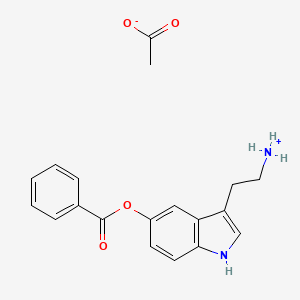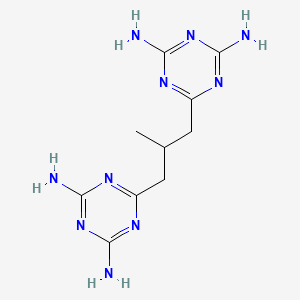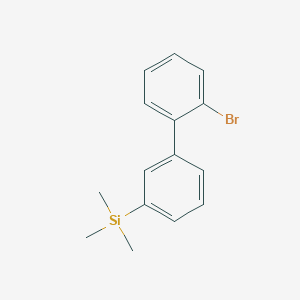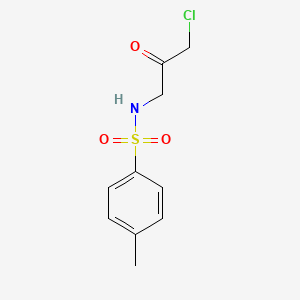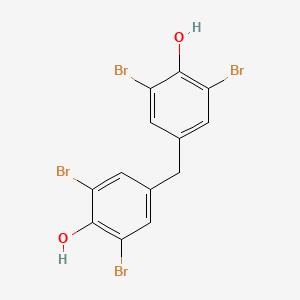
4,4'-Methylenebis(2,6-dibromophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(2,6-dibromophenol) is a brominated phenolic compound with the molecular formula C13H8Br4O2 and a molecular weight of 515.82 g/mol . This compound is known for its unique chemical structure, which includes two brominated phenol rings connected by a methylene bridge. It is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2,6-dibromophenol) can be synthesized through several methods. One common method involves the bromination of 4,4’-dihydroxydiphenylmethane using bromine in acetic acid as a solvent. The reaction typically proceeds at room temperature for about 2 hours, yielding the desired product with a high degree of purity .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,6-dibromophenol) often involves large-scale bromination processes. These processes are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(2,6-dibromophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the brominated phenol groups to less reactive forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(2,6-dibromophenol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of flame retardants, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(2,6-dibromophenol) involves its interaction with various molecular targets. The brominated phenol groups can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Isopropylidenebis(2,6-dibromophenol): Similar in structure but with an isopropylidene bridge instead of a methylene bridge.
4,4’-Cyclohexylidenebisphenol: Contains a cyclohexylidene bridge.
4,4’-Sulfonyldiphenol: Features a sulfonyl group connecting the phenol rings.
Uniqueness
4,4’-Methylenebis(2,6-dibromophenol) is unique due to its specific methylene bridge and brominated phenol groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and reactivity.
Eigenschaften
CAS-Nummer |
21825-03-6 |
|---|---|
Molekularformel |
C13H8Br4O2 |
Molekulargewicht |
515.8 g/mol |
IUPAC-Name |
2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2 |
InChI-Schlüssel |
WPZJSWWEEJJSIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC2=CC(=C(C(=C2)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



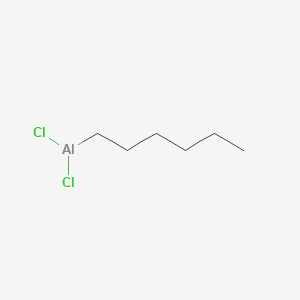
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
